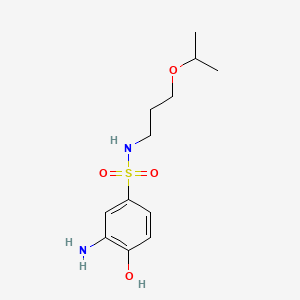
3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide is a chemical compound with the molecular formula C12H20N2O4S and a molecular weight of 288.36 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a sulphonamide group attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with amino and hydroxy groups. The propyl chain with the methylethoxy group is then introduced through a series of reactions, including alkylation and sulphonation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the parameters to meet the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine .
Scientific Research Applications
3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the sulphonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide include:
- 3-Amino-4-hydroxybenzenesulphonamide
- 3-Amino-4-hydroxy-N-(3-propyl)benzenesulphonamide
- 3-Amino-4-hydroxy-N-(3-(1-methylethoxy)ethyl)benzenesulphonamide
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methylethoxy group on the propyl chain.
Properties
CAS No. |
93893-59-5 |
|---|---|
Molecular Formula |
C12H20N2O4S |
Molecular Weight |
288.37 g/mol |
IUPAC Name |
3-amino-4-hydroxy-N-(3-propan-2-yloxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H20N2O4S/c1-9(2)18-7-3-6-14-19(16,17)10-4-5-12(15)11(13)8-10/h4-5,8-9,14-15H,3,6-7,13H2,1-2H3 |
InChI Key |
TVJSIHWAQKKXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNS(=O)(=O)C1=CC(=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






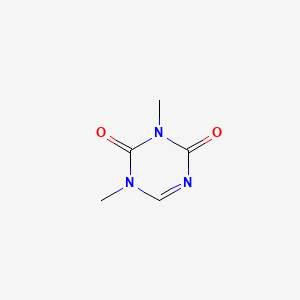
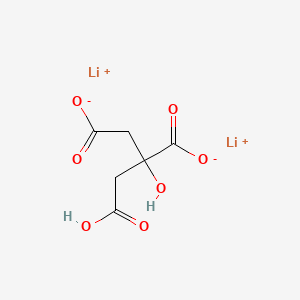
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
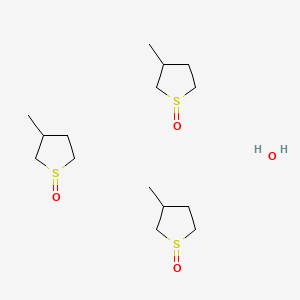
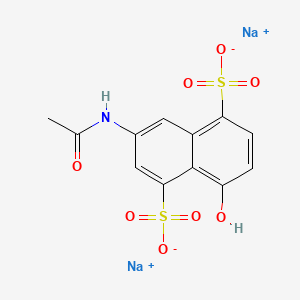
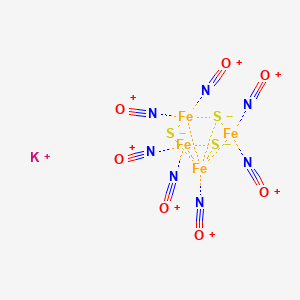

![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)


